molecular formula C10H16N2O B1434846 1-(cyclohexylmethyl)-1H-pyrazol-4-ol CAS No. 1394927-66-2

1-(cyclohexylmethyl)-1H-pyrazol-4-ol

Cat. No. B1434846
CAS RN: 1394927-66-2
M. Wt: 180.25 g/mol
InChI Key: QBQQVHFECKPAMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyclohexylmethyl)-1H-pyrazol-4-ol, also known as cyclohexylmethyl pyrazole, is an organic compound used in scientific research and laboratory experiments. It is a member of the pyrazole family, which is a group of heterocyclic compounds that contain five-membered ring systems. Cyclohexylmethyl pyrazole has been found to have a wide range of applications, from acting as a ligand for transition metal complexes to being used as an intermediate in the synthesis of pharmaceuticals.

Scientific Research Applications

Green Synthesis Methods

1-(cyclohexylmethyl)-1H-pyrazol-4-ol and its derivatives have been extensively studied for their synthesis methods. These studies primarily focus on developing environmentally friendly, efficient, and cost-effective synthesis approaches. For example, the work of Khazaei et al. (2012) demonstrates the synthesis of pyrazol derivatives using a novel, heterogeneous, and reusable catalyst in a green and efficient manner (Khazaei et al., 2012). Similarly, Zhou and Zhang (2014) developed a one-pot synthetic protocol for these compounds, emphasizing high yields, short reaction times, and an environmentally benign process (Zhou & Zhang, 2014).

Anticancer and Antioxidant Activities

The pyrazol derivatives have shown significant potential in medical research, particularly in anticancer and antioxidant activities. The study by Cadena-Cruz et al. (2021) synthesized and evaluated these derivatives for their radical scavenging activity and cytotoxic properties against colorectal carcinoma cells, finding some compounds to be more active than ascorbic acid (Cadena-Cruz et al., 2021).

Antibacterial Applications

In the field of microbiology, pyrazol derivatives are being explored for their antibacterial properties. Bhavanarushi et al. (2013) reported the synthesis of these derivatives, which showed excellent antibacterial activity against several bacterial strains, particularly those with a trifluromethyl group (Bhavanarushi et al., 2013).

Catalyst Development

Research on pyrazol derivatives also extends to catalyst development. For instance, Mosaddegh et al. (2010) described the use of cellulose sulfuric acid as a biodegradable and environmentally friendly biopolymer for synthesizing these compounds, highlighting the method's eco-friendliness and cost-effectiveness (Mosaddegh et al., 2010).

properties

IUPAC Name

1-(cyclohexylmethyl)pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c13-10-6-11-12(8-10)7-9-4-2-1-3-5-9/h6,8-9,13H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQQVHFECKPAMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2C=C(C=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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